p-Tolylsulfamic acid
Description
p-Tolylsulfamic acid: is an organic compound belonging to the class of sulfonic acids. It is characterized by the presence of a sulfonic acid group attached to a tolyl group. This compound is known for its strong acidic properties and is widely used in various chemical reactions and industrial applications.
Properties
CAS No. |
19063-15-1 |
|---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
(4-methylphenyl)sulfamic acid |
InChI |
InChI=1S/C7H9NO3S/c1-6-2-4-7(5-3-6)8-12(9,10)11/h2-5,8H,1H3,(H,9,10,11) |
InChI Key |
PGLRGMMNMUPZTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Tolylsulfamic acid can be synthesized through the sulfonation of toluene. The process involves the reaction of toluene with sulfuric acid or oleum, resulting in the formation of p-toluenesulfonic acid. This intermediate can then be converted to this compound through further chemical reactions .
Industrial Production Methods: On an industrial scale, this compound is produced by the sulfonation of toluene using sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified through recrystallization and drying processes to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: p-Tolylsulfamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding sulfonamides.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonamides.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
p-Tolylsulfamic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of p-tolylsulfamic acid involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. It activates different organic functional groups, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- p-Toluenesulfonic acid
- Benzenesulfonic acid
- Sulfanilic acid
Comparison: p-Tolylsulfamic acid is unique due to its specific structure and strong acidic properties. Compared to p-toluenesulfonic acid, it has a different functional group, which imparts distinct reactivity and applications. Benzenesulfonic acid and sulfanilic acid also have sulfonic acid groups but differ in their aromatic substituents, leading to variations in their chemical behavior and uses .
Q & A
Basic Questions
Q. What are the standard synthetic routes for p-tolylsulfamic acid, and how can purity be assessed post-synthesis?
- Methodological Answer : p-Tolylsulfamic acid is typically synthesized via sulfonation of p-toluidine using chlorosulfonic acid, followed by hydrolysis. Intermediate steps may involve sodium salt formation (e.g., sodium p-toluenesulfonate) to isolate the product . Post-synthesis purity assessment requires a combination of techniques:
- Titrimetry : Acid-base titration to quantify sulfonic acid groups.
- Spectroscopy : -NMR to confirm structural integrity and absence of byproducts .
- Chromatography : HPLC with UV detection to resolve impurities (<1% threshold) .
Q. How should researchers characterize the thermal stability of p-tolylsulfamic acid under varying experimental conditions?
- Methodological Answer : Use differential scanning calorimetry (DSC) to determine melting points (mp) and decomposition temperatures. Reference values for related compounds (e.g., p-toluenesulfonic acid monohydrate: mp 100–108°C) suggest similar thermal behavior . For stability under humidity, conduct thermogravimetric analysis (TGA) in controlled atmospheres (e.g., 40–60% RH) to assess hygroscopicity .
Q. What are the primary applications of p-tolylsulfamic acid in catalysis or organic synthesis?
- Methodological Answer : It serves as a Brønsted acid catalyst in esterification and Friedel-Crafts reactions. To optimize catalytic efficiency:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility.
- Stoichiometry : Maintain a 5–10 mol% catalyst loading to balance reactivity and byproduct formation .
- Kinetic Studies : Monitor reaction progress via -NMR or FT-IR to identify intermediates .
Advanced Research Questions
Q. How can discrepancies in reported melting points or reactivity profiles of p-tolylsulfamic acid derivatives be resolved?
- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. To address this:
- Recrystallization : Purify using ethanol/water mixtures to isolate the dominant polymorph .
- X-ray Crystallography : Confirm crystal structure consistency with literature .
- Replicate Conditions : Compare reactivity under standardized protocols (e.g., USP guidelines for reagent preparation) .
Q. What experimental strategies mitigate hydrolysis or decomposition of p-tolylsulfamic acid in aqueous media?
- Methodological Answer : Stability challenges in aqueous systems require:
- pH Control : Maintain acidic conditions (pH 2–4) to suppress hydrolysis.
- Low-Temperature Storage : Store solutions at 4°C and use within 48 hours to prevent degradation .
- Stabilizers : Additives like ascorbic acid (0.1% w/v) can inhibit oxidative decomposition .
Q. How should researchers design kinetic studies to evaluate p-tolylsulfamic acid’s catalytic efficiency compared to other sulfonic acids?
- Methodological Answer :
- Benchmarking : Compare turnover frequencies (TOF) with p-toluenesulfonic acid under identical conditions (solvent, temperature).
- Mechanistic Probes : Use isotopic labeling (-HO) to trace reaction pathways .
- Statistical Analysis : Apply Arrhenius plots to differentiate activation energies and identify rate-limiting steps .
Q. What analytical methods are critical for detecting trace impurities in p-tolylsulfamic acid synthesized via novel routes?
- Methodological Answer :
- Mass Spectrometry : High-resolution LC-MS to identify sulfonated byproducts (e.g., ortho-isomers).
- Elemental Analysis : Verify stoichiometry (C:H:N:S ratios) to confirm purity >99% .
- Ion Chromatography : Quantify residual sulfate ions from incomplete sulfonation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
